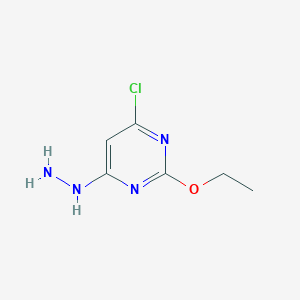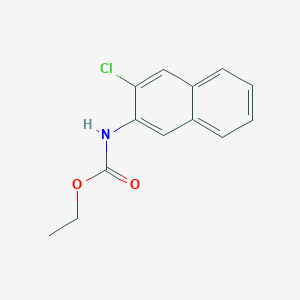
Ethyl 3-chloronaphthalene-2-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-chloronaphthalene-2-carbamate: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of carbamic acid, where the ethyl ester group is attached to the nitrogen atom of the carbamic acid, and the naphthyl group is substituted with a chlorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloronaphthalene-2-carbamate typically involves the reaction of 3-chloro-2-naphthylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-2-naphthylamine+ethyl chloroformate→N-(3-chloro-2-naphthyl)carbamic acid ethyl ester+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: Ethyl 3-chloronaphthalene-2-carbamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The chlorine atom on the naphthyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Formation of N-(3-chloro-2-naphthyl)carbamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
科学的研究の応用
Chemistry: Ethyl 3-chloronaphthalene-2-carbamate is used as an intermediate in the synthesis of various organic compounds. It can be used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-chloronaphthalene-2-carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically, the compound interacts with specific proteins or enzymes, altering their activity and leading to a biological response.
類似化合物との比較
- N-(3-nitrophenyl)carbamic acid ethyl ester
- N-(4-chlorophenyl)carbamic acid ethyl ester
- N-(3-chlorophenyl)carbamic acid ethyl ester
Comparison: Ethyl 3-chloronaphthalene-2-carbamate is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties compared to other carbamic acid esters. The chlorine substitution on the naphthyl ring also influences its reactivity and potential applications. Similar compounds with different substituents or aromatic rings may exhibit different reactivity and biological activities.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
ethyl N-(3-chloronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14/h3-8H,2H2,1H3,(H,15,16) |
InChIキー |
ZSICYKKSKFDWIG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
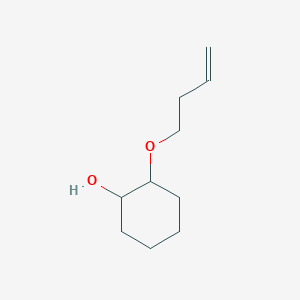
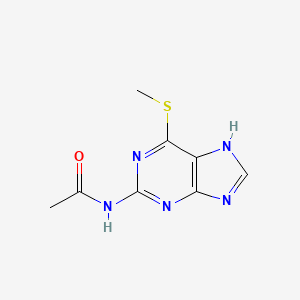
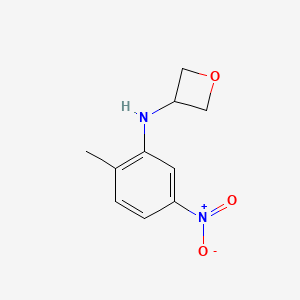

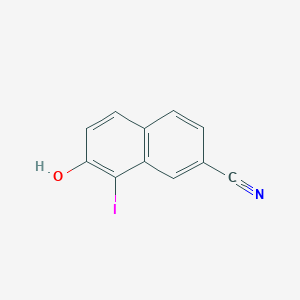
![3-Methyl-N'-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B8348373.png)
![[1-(3-Oxobutan-1-yl)cyclopropyl]acetonitrile](/img/structure/B8348390.png)
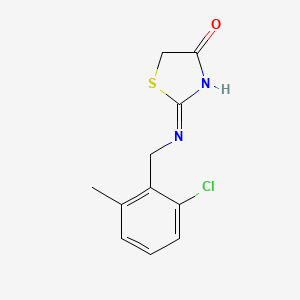
![[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B8348398.png)
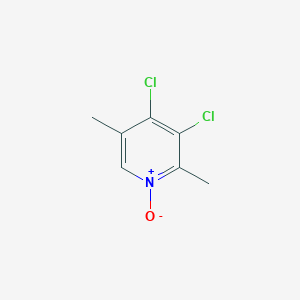


![2-(4-Bromophenyl)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-one](/img/structure/B8348426.png)
